molecular formula C14H16N2O4S B4674278 2,4,5-TRIMETHOXY-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE

2,4,5-TRIMETHOXY-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B4674278
M. Wt: 308.35 g/mol
InChI Key: FHNIHGWTMPWMPH-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxy-N~1~-(5-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C13H14N2O4S. This compound is characterized by the presence of a benzamide core substituted with trimethoxy groups and a thiazole ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt normal cellular functions, leading to potential therapeutic effects.

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest . The inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s effect on TrxR can disrupt the cellular redox balance, leading to oxidative stress .

Pharmacokinetics

The compound’s molecular weight (1822164) suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Biochemical Analysis

Biochemical Properties

The 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The trimethoxyphenyl (TMP) group in the compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

2,4,5-Trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has significant effects on various types of cells and cellular processes . It has been shown to enhance the capability of glycogen synthesis and glucose consumption in insulin-resistant HepG2 cells . It also influences cell function by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, restoring the insulin signaling pathway in diabetes .

Molecular Mechanism

The molecular mechanism of action of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increases the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .

Temporal Effects in Laboratory Settings

The effects of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide over time in laboratory settings include its stability, degradation, and long-term effects on cellular function . It has been shown to suppress oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H: quinone oxidoreductase 1 (NQO1), and antioxidant enzyme activity .

Dosage Effects in Animal Models

The effects of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide vary with different dosages in animal models . Four-week oral administration of the compound at 10 mg kg −1 day −1 ameliorated insulin sensitivity and glucose tolerance of diet-induced obese (DIO) mice .

Metabolic Pathways

The metabolic pathways that 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is involved in include interactions with enzymes or cofactors . It activates the PI3K/Akt pathway, which is a key metabolic pathway involved in cellular processes such as glucose metabolism and cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxy-N~1~-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-methyl-1,3-thiazole-2-amine under basic conditions to yield the desired benzamide.

    Reaction Conditions: The reactions are generally carried out under anhydrous conditions with inert atmospheres (e.g., nitrogen or argon) to prevent moisture-sensitive intermediates from decomposing. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxy-N~1~-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2,4,5-Trimethoxy-N~1~-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Similar structure but lacks the thiazole ring.

    2,4,5-Trimethoxybenzoic acid: Precursor in the synthesis of the target compound.

    5-Methyl-1,3-thiazole-2-amine: Another precursor used in the synthesis.

Uniqueness

2,4,5-Trimethoxy-N~1~-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of the trimethoxyphenyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-8-7-15-14(21-8)16-13(17)9-5-11(19-3)12(20-4)6-10(9)18-2/h5-7H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNIHGWTMPWMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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